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Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

Cat. No.: B1315296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the chemical structure of novel compounds is a cornerstone of drug

discovery and development. For derivatives of 1-Isopropylpiperidin-3-one, a heterocyclic

scaffold with potential pharmacological applications, unambiguous structural confirmation is

paramount. This guide provides a comparative overview of key analytical techniques for

structural validation, complete with experimental protocols and data presented for easy

comparison. While specific data for 1-Isopropylpiperidin-3-one is not readily available in

comprehensive published literature, this guide utilizes data from closely related N-alkylated

piperidinone analogues to provide a predictive framework for validation.

Data Presentation: A Comparative Analysis of
Spectroscopic and Crystallographic Data
The following tables summarize expected and reported data for the structural validation of 1-
Isopropylpiperidin-3-one and its derivatives, drawing comparisons with analogous

compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted for 1-Isopropylpiperidin-3-one
vs. Reported for Analogues)
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Proton Assignment

(1-

Isopropylpiperidin-3-

one)

Predicted Chemical

Shift (δ, ppm)

Reported Chemical

Shift (δ, ppm) for N-

Methyl-3-

piperidinone

Reported Chemical

Shift (δ, ppm) for N-

Benzyl-3-

oxopiperidine-4-

carboxylate

Isopropyl -CH(CH₃)₂ ~ 2.5 - 3.0 (septet) N/A N/A

Isopropyl -(CH₃)₂ ~ 1.0 - 1.2 (d) N/A N/A

Piperidine H2 ~ 2.8 - 3.2 (m) 2.9-3.1 ~3.7 (s, benzyl CH₂)

Piperidine H4 ~ 2.4 - 2.6 (t) 2.4-2.6 ~2.6

Piperidine H5 ~ 1.8 - 2.0 (m) 1.9-2.1 ~2.0

Piperidine H6 ~ 2.6 - 2.8 (m) 2.7-2.9 ~2.9

Note: Predicted values are based on standard chemical shift tables and data from related N-

alkylated piperidines. "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, "m" denotes

multiplet, "s" denotes singlet.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted for 1-Isopropylpiperidin-3-one
vs. Reported for Analogues)
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Carbon Assignment

(1-

Isopropylpiperidin-3-

one)

Predicted Chemical

Shift (δ, ppm)

Reported Chemical

Shift (δ, ppm) for N-

Methyl-3-

piperidinone

Reported Chemical

Shift (δ, ppm) for N-

Benzyl-3-

oxopiperidine-4-

carboxylate

Carbonyl C3 ~ 208 - 212 ~209 ~205

Isopropyl -CH(CH₃)₂ ~ 50 - 55 N/A N/A

Isopropyl -(CH₃)₂ ~ 18 - 22 N/A N/A

Piperidine C2 ~ 58 - 62 ~60 ~58

Piperidine C4 ~ 40 - 44 ~42 ~41

Piperidine C5 ~ 25 - 29 ~27 ~28

Piperidine C6 ~ 55 - 59 ~57 ~54

Note: Predicted values are based on standard chemical shift tables and data from related N-

alkylated piperidines.

Table 3: Mass Spectrometry and X-ray Crystallography Data for Piperidinone Derivatives
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Analytical Technique Parameter
Expected/Reported Value for

Piperidinone Derivatives

High-Resolution Mass

Spectrometry (HRMS)

Molecular Formula

Confirmation

Expected to provide the exact

mass of the protonated

molecule [M+H]⁺, confirming

the elemental composition. For

C₈H₁₅NO (1-Isopropylpiperidin-

3-one), the expected exact

mass is approximately

142.1232.

X-ray Crystallography Crystal System

Monoclinic or Orthorhombic

systems are common for

piperidine derivatives[1].

Space Group

P2₁/c or P2₁/n are frequently

observed space groups for

similar heterocyclic

compounds[1].

Conformation

The piperidine ring is expected

to adopt a chair conformation

to minimize steric strain[2].

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of structural validation experiments.

Synthesis of 1-Isopropylpiperidin-3-one
A plausible synthetic route can be adapted from the synthesis of N-Boc-3-piperidone.

Workflow for the Synthesis of 1-Isopropylpiperidin-3-one
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Caption: Synthetic pathway for 1-Isopropylpiperidin-3-one.

Protocol:
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N-Alkylation: 3-Hydroxypyridine is reacted with an isopropylating agent, such as 2-

bromopropane, in a suitable solvent (e.g., acetonitrile) to yield N-isopropyl-3-

hydroxypyridinium bromide.

Reduction: The resulting pyridinium salt is reduced, for example with sodium borohydride in

an alcoholic solvent, to afford 1-isopropyl-3-hydroxypiperidine.

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 1-
isopropylpiperidin-3-one, using a mild oxidizing agent like pyridinium chlorochromate

(PCC) or by employing a Swern or Dess-Martin oxidation.

Purification: The final product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

Experimental Workflow for NMR Analysis
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Dissolve sample in CDCl3 with TMS

Acquire 1H, 13C, DEPT, COSY, HSQC, and HMBC spectra

Process and analyze spectra

Assign proton and carbon signals

Confirm connectivity and structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structural validation.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,

multiplicities, and integrals of all proton signals.

¹³C NMR and DEPT: Obtain a one-dimensional carbon NMR spectrum, along with

Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments,

to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish

connectivity.
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

fragments of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Protocol:

High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution

mass analyzer (e.g., Time-of-Flight or Orbitrap). This will provide the accurate mass of the

molecular ion, allowing for the determination of the elemental formula.

X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including

stereochemistry and conformation in the solid state, single-crystal X-ray diffraction is the gold

standard.

Logical Relationship for X-ray Crystallography
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Synthesized Compound
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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